molecular formula C19H14F4N4O3 B10887702 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide

Cat. No.: B10887702
M. Wt: 422.3 g/mol
InChI Key: CTJSBSIQCNHSEC-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a benzamide moiety substituted with tetrafluorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position.

    Methylation: The methyl groups are introduced at the 3 and 5 positions of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.

    Benzamide Formation: The benzamide moiety is synthesized by reacting 2,3,5,6-tetrafluoroaniline with benzoyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Aminopyrazole: Reduction of the nitro group yields an aminopyrazole derivative.

    Substituted Benzamides: Nucleophilic substitution on the benzamide ring can yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features allow for the exploration of various biological targets and pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorinated benzamide moiety could enhance binding affinity to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzamide moiety.

    2,3,5,6-Tetrafluorobenzamide: Contains the benzamide structure but lacks the pyrazole ring.

    N-(2,3,5,6-Tetrafluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide linkage instead of a benzamide.

Uniqueness

The uniqueness of 2-[

Properties

Molecular Formula

C19H14F4N4O3

Molecular Weight

422.3 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide

InChI

InChI=1S/C19H14F4N4O3/c1-9-18(27(29)30)10(2)26(25-9)8-11-5-3-4-6-12(11)19(28)24-17-15(22)13(20)7-14(21)16(17)23/h3-7H,8H2,1-2H3,(H,24,28)

InChI Key

CTJSBSIQCNHSEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=C(C(=CC(=C3F)F)F)F)C)[N+](=O)[O-]

Origin of Product

United States

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